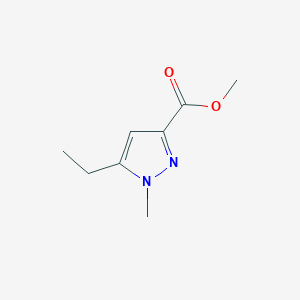![molecular formula C16H11ClN4O B14401093 10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one CAS No. 89782-46-7](/img/structure/B14401093.png)
10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one is a heterocyclic compound that belongs to the class of triazinoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazine ring fused to a quinazoline ring, makes it an interesting subject for research and development.
Méthodes De Préparation
The synthesis of 10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with an aldehyde in the presence of a catalyst such as fluorescein under visible light irradiation . This method is efficient and environmentally friendly, as it does not require a metal catalyst.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer and antimicrobial agent.
Biological Imaging: Due to its unique structure, the compound can be used as a fluorescent probe for biological imaging applications.
Mécanisme D'action
The mechanism of action of 10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one involves its interaction with specific molecular targets and pathways. For example, it has been suggested that the compound may exert its effects through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . Additionally, binding to specific proteins such as PCAF has been proposed as a potential mechanism .
Comparaison Avec Des Composés Similaires
10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds share a similar triazine ring structure and have shown promising anticancer and antimicrobial activities.
Thiazole Derivatives: Thiazole-based compounds also exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
1,2,4-Triazino[4,3-a]quinolines: These compounds are structurally related and have been studied for their potential as anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which can be further modified to enhance its biological activity and selectivity.
Propriétés
Numéro CAS |
89782-46-7 |
|---|---|
Formule moléculaire |
C16H11ClN4O |
Poids moléculaire |
310.74 g/mol |
Nom IUPAC |
10-chloro-6-phenyl-2,4-dihydro-[1,2,4]triazino[4,3-c]quinazolin-3-one |
InChI |
InChI=1S/C16H11ClN4O/c17-11-6-7-13-12(8-11)16-20-19-14(22)9-21(16)15(18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,22) |
Clé InChI |
JLVMHYNVMWABQC-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NN=C2N1C(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



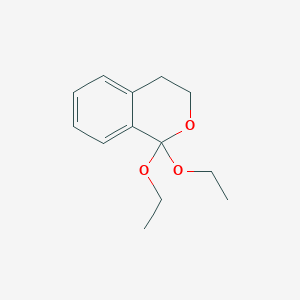

![1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene](/img/structure/B14401035.png)
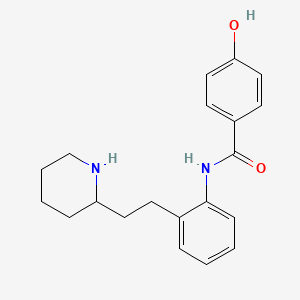
![Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate](/img/structure/B14401041.png)
![N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14401045.png)
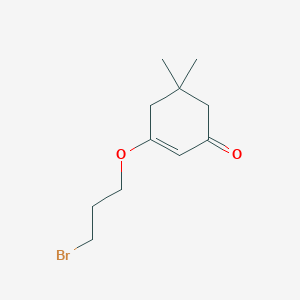
![Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B14401058.png)
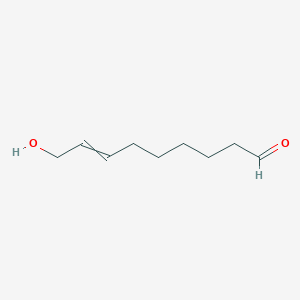
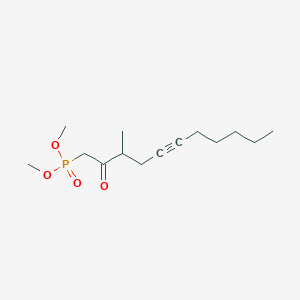
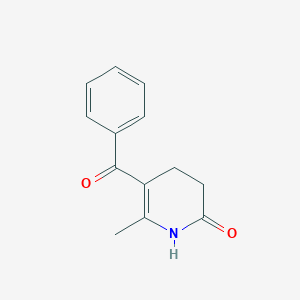
![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate](/img/structure/B14401102.png)
